
(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoelectric Conversion Efficiency in Solar Cells
Research has explored the application of carboxylated cyanine dyes, which share structural similarities with (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. A notable increase in power conversion efficiency was observed, indicating the potential of such compounds to improve solar cell performance through co-sensitization techniques (Wu et al., 2009).
Synthesis and Antibacterial Activity
Another study focused on the synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, including reactions with urea, showcasing antimicrobial activities of selected derivatives. This implies the broader chemical utility of urea derivatives in creating compounds with potential antibacterial properties (Elkholy & Morsy, 2006).
Antimicrobial Copper(II) Complexes
Research into copper(II) salicylideneglycinate complexes, where urea plays a role in the formation of these complexes, has demonstrated antimicrobial effects against various bacteria, yeasts, and fungi. This suggests a potential application of urea derivatives in the development of antimicrobial agents (Valent et al., 2002).
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as strong antioxidant capacities. This highlights the potential of urea derivatives in therapeutic applications, particularly in treating conditions associated with oxidative stress and enzyme inhibition (Kurt et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dimethylaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.", "Starting Materials": [ "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dimethylaniline", "Urea", "Catalyst" ], "Reaction": [ "Step 1: To a round bottom flask, add 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3,4-dimethylaniline in equimolar amounts.", "Step 2: Add a suitable catalyst to the reaction mixture and reflux the mixture for several hours.", "Step 3: After completion of the reaction, cool the mixture and add urea to the reaction mixture.", "Step 4: Reflux the reaction mixture for several hours until the desired product is obtained.", "Step 5: Isolate the product by filtration and wash it with a suitable solvent." ] } | |
Número CAS |
899972-98-6 |
Fórmula molecular |
C21H24N4O2 |
Peso molecular |
364.449 |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H24N4O2/c1-13(2)12-25-19(17-7-5-6-8-18(17)23-21(25)27)24-20(26)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H2,22,24,26) |
Clave InChI |
RVHCCWDDSSQBEA-LYBHJNIJSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)
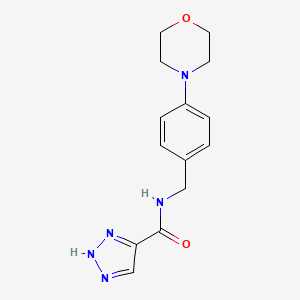
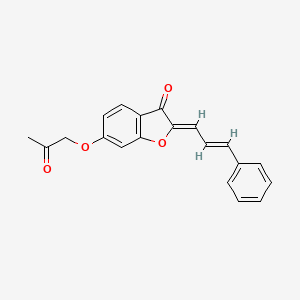
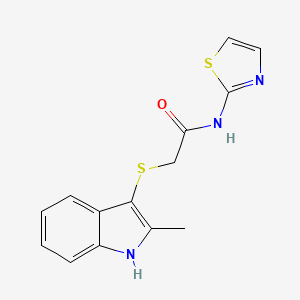
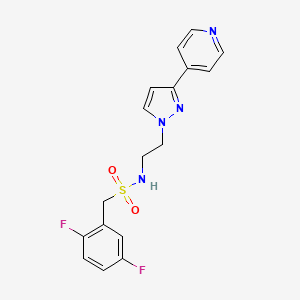

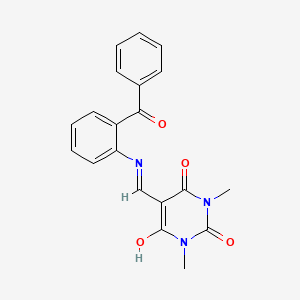

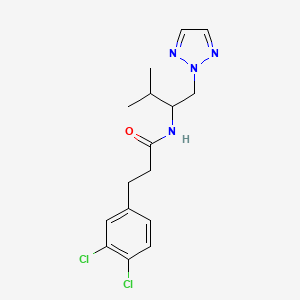
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)